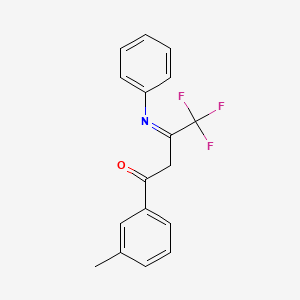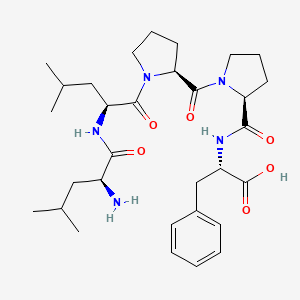![molecular formula C13H10N2O B14192388 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile CAS No. 923291-56-9](/img/structure/B14192388.png)
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile: is a chemical compound that belongs to the class of pyridoindoles Pyridoindoles are known for their diverse biological activities and are often found in various bioactive alkaloids and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile typically involves the cycloisomerization of allenyl indoles. One common method is the gold-catalyzed cycloisomerization, which has been shown to be effective in constructing the pyridoindole scaffold . The reaction conditions often involve the use of IPrAuCl/AgSbF6 as the catalyst, with the reaction proceeding at room temperature to yield the desired product in high enantioselectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the pyridoindole scaffold, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoindoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe to study biological processes and interactions, especially those involving indole-based compounds.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8,9-Tetrahydropyrido[1,2-a]indole: A structurally similar compound that lacks the oxo and carbonitrile groups.
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole: Similar to the target compound but without the carbonitrile group.
Uniqueness
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile is unique due to the presence of both the oxo and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
923291-56-9 |
|---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
9-oxo-7,8-dihydro-6H-pyrido[1,2-a]indole-10-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-10-9-4-1-2-5-11(9)15-7-3-6-12(16)13(10)15/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
DEJBKWKDTGYPKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(C3=CC=CC=C3N2C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
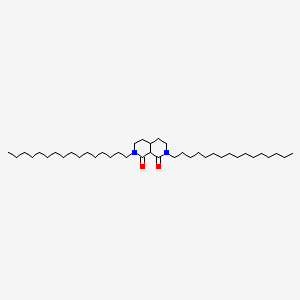
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
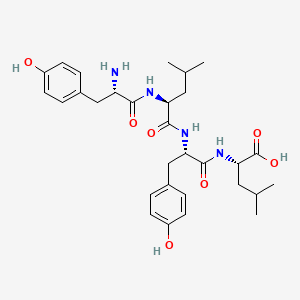
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
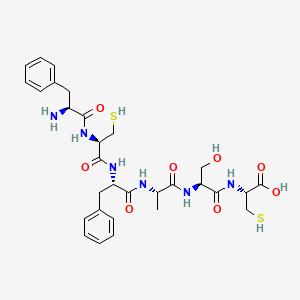
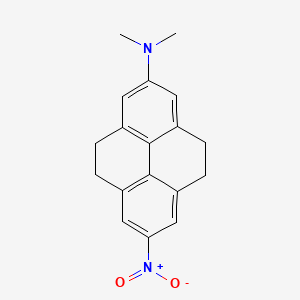
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
